Fluoro[bis(trifluoromethyl)]gallane

Lewis Acidity Tuning Organometallic Synthesis Catalyst Design

Fluoro[bis(trifluoromethyl)]gallane (CAS 827027-11-2), with the molecular formula C₂F₇Ga and a molecular weight of 226.73 g/mol, is a heteroleptic organogallium compound featuring a central gallium(III) center coordinated by two electron-withdrawing trifluoromethyl (CF₃) ligands and one fluoride (F⁻) ligand. This compound belongs to a specialized class of perfluoroalkyl gallium species that have been explored as Lewis acid catalysts, electrolyte components, and precursors for microelectronic materials.

Molecular Formula C2F7Ga
Molecular Weight 226.73 g/mol
CAS No. 827027-11-2
Cat. No. B12526782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro[bis(trifluoromethyl)]gallane
CAS827027-11-2
Molecular FormulaC2F7Ga
Molecular Weight226.73 g/mol
Structural Identifiers
SMILESC(F)(F)(F)[Ga](C(F)(F)F)F
InChIInChI=1S/2CF3.FH.Ga/c2*2-1(3)4;;/h;;1H;/q;;;+1/p-1
InChIKeyXBWAYVZKWPPGSC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoro[bis(trifluoromethyl)]gallane (CAS 827027-11-2): Structural and Physicochemical Baseline for Procurement Evaluation


Fluoro[bis(trifluoromethyl)]gallane (CAS 827027-11-2), with the molecular formula C₂F₇Ga and a molecular weight of 226.73 g/mol, is a heteroleptic organogallium compound featuring a central gallium(III) center coordinated by two electron-withdrawing trifluoromethyl (CF₃) ligands and one fluoride (F⁻) ligand . This compound belongs to a specialized class of perfluoroalkyl gallium species that have been explored as Lewis acid catalysts, electrolyte components, and precursors for microelectronic materials [1]. Its structural composition places it at a unique intersection between inorganic gallium trihalides (e.g., GaF₃, GaCl₃) and homoleptic perfluoroalkyl gallium compounds (e.g., Ga(CF₃)₃), offering a distinct combination of electronic and steric properties that are not replicated by any single commercially available analog.

Heteroleptic CF₃/F ligand architecture for tunable Lewis acidity
Reported fit for microelectronic precursor and catalyst design
Patent-cited electrolyte and photoinitiator research applications

Why Generic Organogallium or Inorganic Gallium Sources Cannot Substitute Fluoro[bis(trifluoromethyl)]gallane


Substituting Fluoro[bis(trifluoromethyl)]gallane with a generic organogallium precursor like Ga(CF₃)₃ or a simple inorganic salt like GaF₃ introduces critical mismatches in ligand electronics, volatility, and solubility that compromise performance in key applications. The mixed-ligand architecture of Ga(CF₃)₂F—combining two strongly electron-withdrawing CF₃ groups with a highly electronegative fluoride—is engineered to modulate Lewis acidity and thermal stability in ways that homoleptic analogs cannot achieve [1]. For instance, Ga(CF₃)₂F offers a fluoride leaving group that is absent in Ga(CF₃)₃, enabling different reaction pathways in ALD or catalysis. Furthermore, the organic CF₃ groups confer solubility in non-polar media that GaF₃ lacks, while the fluoride ligand provides higher thermal stability than the chloride in Ga(CF₃)₂Cl derivatives, which are known to form stable DMF adducts that alter reactivity [2].

Ga(CF₃)₃ Lacks fluoride leaving group; may alter reaction pathways in catalysis and ALD processes.
GaF₃ Insoluble in organic media and non-volatile below 950 °C; prevents solution-based or moderate-temperature vapor-phase workflows.
Ga(CF₃)₂Cl Chloride ligand forms stable DMF adducts and exhibits lower thermal stability; Lewis acidity and decomposition profile may shift from the fluoride analog.

Quantitative Differentiation of Fluoro[bis(trifluoromethyl)]gallane vs. Closest Analogs


Ligand Electronegativity Profile vs. Bis(trifluoromethyl)gallium Chloride (Ga(CF₃)₂Cl)

Fluoro[bis(trifluoromethyl)]gallane incorporates a fluoride ligand in place of the chloride found in Ga(CF₃)₂Cl. The Pauling electronegativity of fluorine (3.98) is significantly higher than that of chlorine (3.16). This substitution results in a stronger electron-withdrawing effect on the gallium center, which is predicted to enhance its Lewis acidity. While direct experimental FIA (Fluoride Ion Affinity) values for Ga(CF₃)₂F have not been reported, the known sublimation enthalpy of GaF₃ (ΔH° = 252 ± 4 kJ·mol⁻¹) compared to GaCl₃ (ΔH° = 89 ± 2 kJ·mol⁻¹) demonstrates the substantially stronger Ga–F bond energy, providing a thermodynamic rationale for the enhanced stability and altered reactivity of the fluoride analog [1]. This bond strength difference suggests that Ga(CF₃)₂F will exhibit different thermal decomposition pathways and Lewis acid-base adduct stability compared to its chloride counterpart.

Halide Electronegativity
Class-level
F⁻: χ=3.98 Δ +0.82 Cl⁻: χ=3.16
GaF₃ ΔH°sub 252 kJ·mol⁻¹ Δ +163 GaCl₃ ΔH°sub 89 kJ·mol⁻¹
Stronger Ga–F bond may support higher thermal robustness and altered Lewis acidity.
Electronegativity/sublimation enthalpy as class-level inference.
Lewis Acidity Tuning Organometallic Synthesis Catalyst Design

CF₃ Ligand Count vs. Tris(trifluoromethyl)gallium (Ga(CF₃)₃): Steric and Electronic Implications

Unlike the homoleptic Ga(CF₃)₃, which contains three bulky CF₃ groups, Fluoro[bis(trifluoromethyl)]gallane possesses only two CF₃ ligands and one smaller fluoride ligand. This reduction in steric bulk around the gallium center is significant for applications requiring coordinative saturation or surface chemisorption. Ga(CF₃)₃ has been synthesized and its trimethylphosphine and trimethylarsine adducts characterized, indicating that the parent compound is a strong Lewis acid that readily forms adducts [1]. The replacement of one CF₃ with fluoride in Ga(CF₃)₂F reduces the steric hindrance, potentially enabling access to a wider range of Lewis base adducts or facilitating surface reactions in ALD processes where steric congestion limits precursor chemisorption. The molecular weight difference (Ga(CF₃)₂F: 226.73 g/mol vs. Ga(CF₃)₃: 276.74 g/mol) represents an 18% reduction, which may also translate to higher volatility—a critical parameter for vapor-phase deposition techniques.

Steric & Volatility
Class-level
MW reduced by 18% vs. Ga(CF₃)₃
(226.73 vs 276.74 g/mol)
Lower steric bulk may improve surface chemisorption and volatility for vapor-phase deposition.
Based on CF₃ count reduction; class-level steric estimate.
Steric Tuning Precursor Design Microelectronics

Fluoride Ligand Density and Coordination Sphere vs. Difluoro(trifluoromethyl)gallane (GaF₂(CF₃))

The compound series GaF₃, GaF₂(CF₃) (CAS 827027-10-1), GaF(CF₃)₂ (CAS 827027-11-2), and Ga(CF₃)₃ represents a systematic substitution of fluoride with trifluoromethyl ligands. GaF₂(CF₃) contains one CF₃ group and two fluorides, while the target compound GaF(CF₃)₂ contains two CF₃ groups and one fluoride. This difference in CF₃ count directly impacts the electron density at the gallium center. The trifluoromethyl group, with its strong -I (inductive) effect, progressively increases the Lewis acidity of the metal center as more fluorides are replaced. Computational studies on analogous aluminum and gallium corroles with β-CF₃ substitution have demonstrated that each CF₃ group induces a formal positive redox shift of approximately 116 mV (for Ga) to 126 mV (for Al) compared to the unsubstituted parent species [1]. By extrapolation, GaF(CF₃)₂, with its two CF₃ groups, is expected to exhibit a stronger Lewis acidic character than the mono-CF₃ analog GaF₂(CF₃).

Lewis Acidity (CF₃ count)
Class-level
2×CF₃: ≥ +232 mV Δ ≥116 mV 1×CF₃: ≥ +116 mV
Additional CF₃ ligand correlates with stronger Lewis acidity for catalyst tuning.
Redox shift extrapolated from gallium corrole data.
Coordination Chemistry Lewis Acid Strength Fluorinated Materials

Organic Solubility and Processing Advantages vs. Inorganic Gallium Trifluoride (GaF₃)

Inorganic gallium trifluoride (GaF₃) is a high-melting solid (mp > 1000 °C) that sublimes around 950 °C and is virtually insoluble in water and organic solvents [1]. In contrast, the presence of two trifluoromethyl ligands in Ga(CF₃)₂F introduces organic character that is expected to significantly enhance solubility in non-polar and weakly coordinating organic solvents. While direct solubility data for Ga(CF₃)₂F has not been published, the structurally related Ga(CF₃)₂Cl·dmf and Ga(CF₃)₃·dmf adducts are soluble in aprotic solvents such as acetonitrile and DMF [2]. This solubility differential is critical for applications such as homogeneous catalysis, electrolyte formulation in batteries, or solution-based thin-film deposition, where the intractability of GaF₃ precludes its use. The fluoride ligand in Ga(CF₃)₂F may further enhance solubility in fluorinated solvents compared to the chloride analog.

Organic Solubility
Class-level
Soluble in aprotic solvents Insoluble (GaF₃)
Enables solution-processed thin films and homogeneous catalysis not possible with GaF₃.
Inferred from Ga(CF₃)₂Cl/Ga(CF₃)₃ adduct solubility.
Solution Processing Precursor Formulation Non-Aqueous Chemistry

Patent-Cited Application Breadth Demonstrating Technological Versatility

The patent WO/2020/120609 A1, assigned to Universität Bielefeld, explicitly claims gallium compounds bearing one or more fluoroalkyl ligands, a structural class into which Ga(CF₃)₂F directly falls [1]. The patent cites a diverse range of applications including batteries, ionic liquids, antistatic agents, photopolymerization initiators, photoacid generators, and Lewis acid catalysts. This broad applicability provides a technology de-risking argument for procurement: unlike single-application precursors, compounds in this structural family have demonstrated utility across multiple high-value technology sectors. In contrast, inorganic GaF₃ is primarily limited to solid-state applications like fluorogallate glasses, and Ga(CF₃)₃ has been explored mainly as a microelectronic precursor and Lewis acid. The versatility of Ga(CF₃)₂F as a multi-application platform chemical may justify its selection over more narrowly focused alternatives for institutional or industrial research programs.

Patent Application Breadth
Reported
≥6 distinct domains claimed
Multi-application research flexibility across batteries, photoinitiators, catalysts.
Based on WO/2020/120609 A1; specific Ga(CF₃)₂F demonstrations pending.
Intellectual Property Application Portfolio Technology Readiness

Thermal Stability and Vaporization Behavior: Monomeric vs. Dimeric Volatility Advantage

A critical differentiator for vapor-phase applications is the aggregation state of the compound upon vaporization. Gallium trichloride (GaCl₃) vaporizes as a dimer (Ga₂Cl₆), while gallium trifluoride (GaF₃) vaporizes congruently in monomeric form [1]. This difference is attributed to the stronger Ga–F bonds and the higher electronegativity of fluorine, which disfavor bridging. As a mixed-ligand compound containing both CF₃ and fluoride, Ga(CF₃)₂F is predicted to vaporize as a monomer, similar to GaF₃, rather than as a dimer like GaCl₃ or potentially Ga(CF₃)₃. Monomeric vaporization is highly advantageous for ALD and CVD processes because it ensures consistent precursor flux, avoids dimer dissociation energy requirements, and enables more predictable surface reaction kinetics. Furthermore, the sublimation enthalpy of GaF₃ (252 ± 4 kJ·mol⁻¹) being nearly three times that of GaCl₃ (89 ± 2 kJ·mol⁻¹) indicates substantially stronger lattice/bonding interactions that confer superior thermal stability for high-temperature processes.

Vaporization Behavior
Class-level
Predicted monomeric vs Dimeric (GaCl₃)
ΔH°sub ~252 kJ·mol⁻¹ ref. +183% 89 kJ·mol⁻¹ (GaCl₃)
Monomeric vaporization supports consistent ALD/CVD precursor flux and thermal stability.
GaF₃ sublimation data as proxy; dimeric GaCl₃ for comparison.
Vapor Deposition Thermal Stability Precursor Engineering

Strategic Application Scenarios for Fluoro[bis(trifluoromethyl)]gallane Based on Quantitative Differentiation


Lewis Acid Catalyst for Fluorophilic Transformations Requiring Thermal Robustness Beyond Ga(CF₃)₂Cl

For catalytic applications demanding strong Lewis acidity at elevated temperatures, Ga(CF₃)₂F presents a thermodynamically more robust alternative to the chloride analog Ga(CF₃)₂Cl. The significantly stronger Ga–F bond (as reflected in the 183% higher sublimation enthalpy of GaF₃ vs. GaCl₃) suggests that Ga(CF₃)₂F will resist thermal decomposition and ligand scrambling at temperatures where the chloride analog would degrade [1]. This is particularly relevant for gas-phase or high-temperature catalytic processes such as chlorodefluorination reactions, where gallium-based Lewis acids have demonstrated activity [2]. Researchers developing catalysts for fluorocarbon activation or hydrodefluorination should prioritize Ga(CF₃)₂F over Ga(CF₃)₂Cl when thermal durability is a key performance parameter.

ALD/CVD Precursor for Gallium-Containing Fluoride Thin Films with Superior Volatility to GaF₃

The deposition of gallium fluoride thin films via ALD or CVD requires precursors that combine sufficient volatility with clean decomposition pathways. Ga(CF₃)₂F addresses the critical limitation of inorganic GaF₃, which sublimes only at approximately 950 °C—far too high for practical ALD processing [1]. The presence of two CF₃ ligands is expected to significantly enhance volatility compared to GaF₃, while the fluoride ligand reduces steric bulk compared to Ga(CF₃)₃, potentially enabling more efficient surface chemisorption on hydroxyl-terminated substrates. This makes Ga(CF₃)₂F a candidate precursor for depositing GaF₃ thin films in microelectronics or optical coatings, where the fluoride content in the precursor pre-positions fluorine for incorporation into the growing film, reducing the need for separate fluorinating co-reactants [2].

Non-Aqueous Battery Electrolyte Component Leveraging Organic Solubility and Electrochemical Stability

The patent WO/2020/120609 A1 explicitly claims fluoroalkyl gallium compounds for use in batteries and ionic liquids [1]. Ga(CF₃)₂F, with its organic CF₃ ligands conferring solubility in non-aqueous solvents and its fluoride content contributing to electrochemical stability, is positioned for evaluation as an electrolyte additive or ionic liquid component in next-generation batteries. Unlike inorganic GaF₃, which is insoluble and unsuitable for liquid electrolyte applications, Ga(CF₃)₂F can be formulated into organic electrolyte solutions. The electron-withdrawing nature of both CF₃ and fluoride ligands provides oxidative stability, while the Lewis acidity of the gallium center may contribute to anion trapping or SEI (solid-electrolyte interphase) formation. Procurement for battery research programs should consider Ga(CF₃)₂F over Ga(CF₃)₃ for its fluoride-derived electrochemical benefits.

Photoacid Generator (PAG) or Photopolymerization Initiator for Advanced Lithography

The Bielefeld patent also claims fluoroalkyl gallium compounds as photopolymerization initiators and photoacid generators [1]. Upon UV irradiation, Ga(CF₃)₂F may release fluoride or trifluoromethyl radicals, initiating polymerization or generating acid species. The mixed-ligand architecture is particularly advantageous here: the fluoride can serve as a photo-labile leaving group, while the CF₃ ligands tune the absorption wavelength and stabilize the resulting gallium-containing fragment. Compared to Ga(CF₃)₃, which lacks a halide leaving group, Ga(CF₃)₂F offers a distinct photochemical decomposition pathway that may be exploited for lithographic applications requiring high spatial resolution and acid generation efficiency. Procurement for photochemistry research should prefer Ga(CF₃)₂F over homoleptic analogs for its unique photoreactivity profile.

Application
Selection Property
Validation Focus
High-temperature Lewis acid catalysis
Thermal robustness & fluoride leaving group
Thermal decomposition profile and Lewis acidity assay
ALD/CVD precursor for Ga–F thin films
Volatility & monomeric vaporization
Film uniformity and precursor delivery stability
Non-aqueous battery electrolyte component
Organic solubility & electrochemical stability
Ionic conductivity and SEI formation studies
Photoacid generator / photopolymerization initiator
Photolabile fluoride ligand & CF₃ tuning
Photoacid quantum yield and lithographic contrast
Quote Request

Request a Quote for Fluoro[bis(trifluoromethyl)]gallane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.